molecular formula C19H27NO3S B2908506 N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 2034424-22-9

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2908506
CAS No.: 2034424-22-9
M. Wt: 349.49
InChI Key: ZRKLUWBUYKDXKS-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxane and sulfanyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the sulfanyl group. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxane ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxane derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxane ring may also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylethene-1-sulfonamide
  • 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of oxane and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c21-18(20-10-15-24-17-6-11-22-12-7-17)19(8-13-23-14-9-19)16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLUWBUYKDXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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